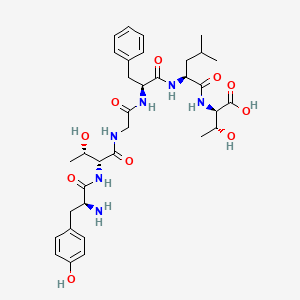

酪氨酰-苏氨酰-甘氨酰-苯丙氨酰-亮氨酰-苏氨酸

描述

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine is a complex chemical compound with the molecular formula C34H48N6O10 . It holds immense potential in scientific research, with diverse applications ranging from drug synthesis to protein engineering.

Synthesis Analysis

Studies have probed the substrate range of wild-type E. coli phenylalanyl-tRNA synthetase (PheRS) and tyrosyl-tRNA synthetase (TyrRS) through the expression of protein with structural analogues of L-phenylalanine (Phe) and L-tyrosine (Tyr) . This suggests that these enzymes could potentially be involved in the synthesis of Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine.科学研究应用

酶促特异性和氨基酰化

氨酰-tRNA合成酶特异性

一项关于酵母中的缬氨酰、苯丙氨酰和酪氨酰-tRNA合成酶特异性的研究揭示了酶促特异性在防止tRNA错误氨基酰化中的重要性,这对于维持蛋白质合成的准确性至关重要。这项研究强调了肽中每个氨基酸残基对于生物系统正常功能的重要性 (Igloi、Von Der Haar 和 Cramer,1978 年)。

肽水解和稳定性

甲状腺中的肽酶活性

来自猪甲状腺的肽酶水解含有芳香族氨基酸或亮氨酸的肽,突出了氨基酸在肽稳定性和降解中的生化作用,这是一个调节体内肽活性的重要过程 (Menzies 和 McQuillan,1967 年)。

氨基酸的光反应性

氨基酸的光化学

一项关于羟基取代氨基酸(包括苏氨酸和酪氨酸)的光化学行为的研究提供了对肽在光照下的稳定性和反应性的见解,这与理解不同环境中肽的结构完整性有关 (Griesbeck 等人,1994 年)。

五肽的生物学特性

类脑啡肽五肽

关于含有对硝基苯丙氨酸的类脑啡肽五肽的研究探讨了它们的生物学特性,包括与受体的相互作用和酶促降解。此类研究对于设计具有特定生物活性的肽至关重要 (Fauchère 和 Schiller,1981 年)。

营养和代谢作用

粘质球菌的营养

对粘质球菌营养的研究揭示了苯丙氨酸、亮氨酸和苏氨酸等氨基酸的必需和刺激作用,深入了解了这些残基在微生物生长中的代谢和营养意义 (Hemphill 和 Zahler,1968 年)。

安全和危害

作用机制

Target of Action

The primary targets of Tyrosyl-Threonyl-Glycyl-Phenylalanyl-Leucyl-Threonine are the aminoacyl-tRNA synthetases (aaRSs) . These are a family of enzymes that catalyze the aminoacylation of amino acids with the cognate tRNA, which is essential for the RNA translation machinery and protein synthesis .

Mode of Action

The compound interacts with its targets, the aaRSs, during the process of protein synthesis . The aaRSs have a remarkable substrate specificity, but there is a limit to aaRS with regard to distinguishing substrates with structures slightly varied from the canonical amino acid . This compound, being a structural analogue of certain amino acids, can be mistakenly incorporated into proteins via a natural biosynthetic pathway .

Biochemical Pathways

The affected pathway is the protein synthesis pathway . The compound’s interaction with the aaRSs during protein synthesis can lead to the translational incorporation of this compound into proteins . This can potentially alter the properties of the proteins and lead to the production of new biological materials .

Result of Action

The misincorporation of non-canonical amino acids into proteins can have diverse physiological and pharmaceutical activity . For instance, some hydroxylated derivatives are found to be the most abundant modified amino acids bound to proteins that are commonly detected in pathological tissues, and their misincorporation has been associated with a wide variety of pathological conditions such as aging, atherosclerosis, cataractogenesis, myocardial ischaemia and reperfusion, and neurodegenerative disorders such as Parkinson’s diseases .

属性

IUPAC Name |

(2R,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEFCEUSQYDJIF-RNJDTFMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005775 | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine | |

CAS RN |

85286-38-0 | |

| Record name | Deltakephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085286380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

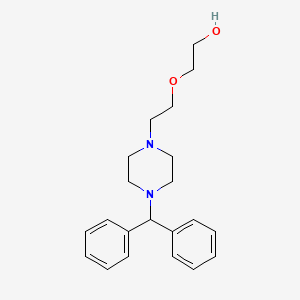

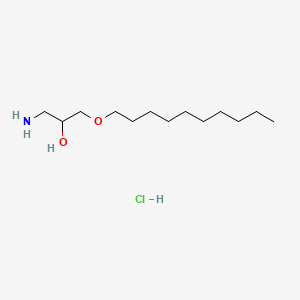

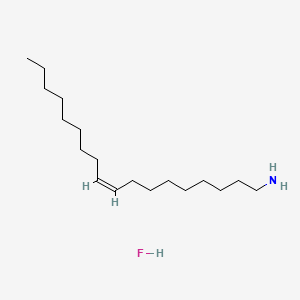

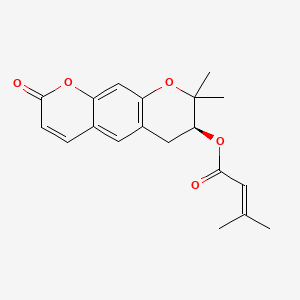

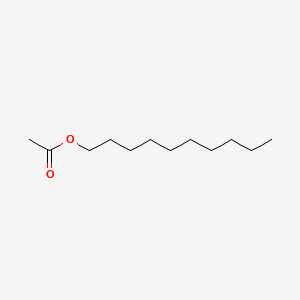

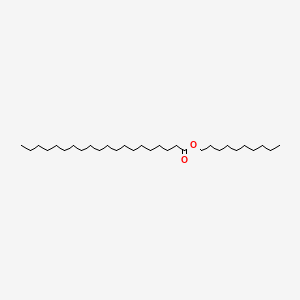

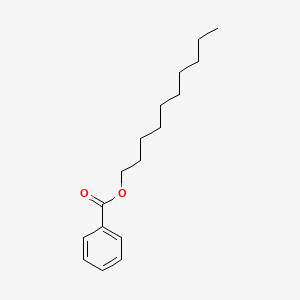

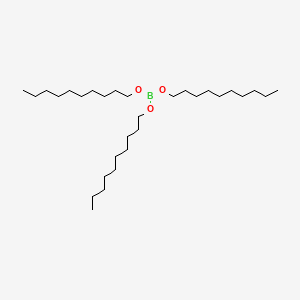

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。